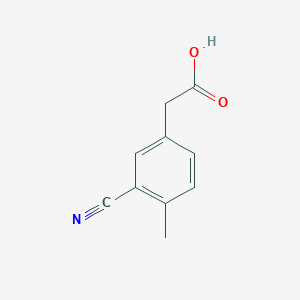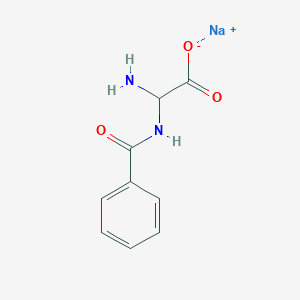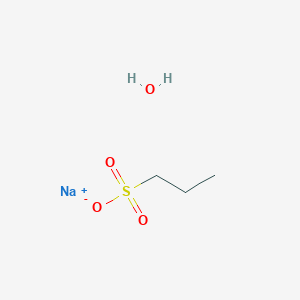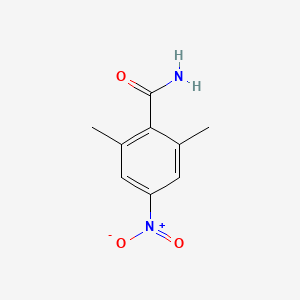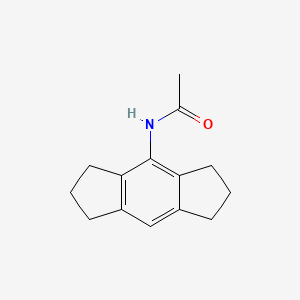
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem 5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate is known as Violuric Acid Monohydrate. It is a derivative of barbituric acid and is characterized by the presence of a hydroxyimino group. Violuric Acid Monohydrate is primarily used as a reagent for cobalt and as a pharmaceutical intermediate .
Preparation Methods
Violuric Acid Monohydrate can be synthesized through the reaction of alloxan with hydroxylamine. The reaction typically involves the following steps:
Reaction of Alloxan with Hydroxylamine: Alloxan is reacted with hydroxylamine in an aqueous medium to form Violuric Acid.
Crystallization: The resulting Violuric Acid is then crystallized from the solution to obtain Violuric Acid Monohydrate.
Industrial production methods for Violuric Acid Monohydrate are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation .
Chemical Reactions Analysis
Violuric Acid Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Violuric Acid Monohydrate can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Violuric Acid Monohydrate can lead to the formation of reduced derivatives.
Substitution: The hydroxyimino group in Violuric Acid Monohydrate can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Violuric Acid Monohydrate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent for the detection and quantification of cobalt.
Biology: Violuric Acid Monohydrate is used in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Violuric Acid Monohydrate is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Violuric Acid Monohydrate involves its interaction with specific molecular targets. The hydroxyimino group in Violuric Acid Monohydrate can form complexes with metal ions, which is the basis for its use as a reagent for cobalt. Additionally, its structure allows it to participate in various biochemical reactions, influencing enzyme activity and other cellular processes .
Comparison with Similar Compounds
Violuric Acid Monohydrate can be compared with other similar compounds, such as:
Barbituric Acid: Both compounds share a similar core structure, but Violuric Acid Monohydrate has a hydroxyimino group, making it more reactive.
Alloxan: Alloxan is a precursor in the synthesis of Violuric Acid Monohydrate and shares some chemical properties.
Hydroxylamine Derivatives: Compounds like hydroxylamine derivatives have similar reactivity due to the presence of the hydroxyimino group.
The uniqueness of Violuric Acid Monohydrate lies in its specific reactivity and applications, particularly in the detection of cobalt and its use as a pharmaceutical intermediate .
Properties
IUPAC Name |
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHNZKUCGXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

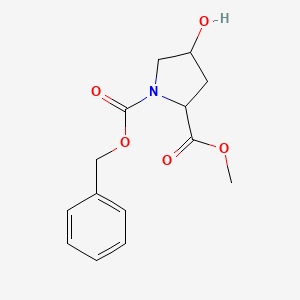


![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)
